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Compound of Interest

Compound Name: Gold fluoride

Cat. No.: B1233690 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial characterization of novel

gold fluoride compounds. It is designed to furnish researchers, scientists, and drug

development professionals with the necessary data, experimental protocols, and logical

workflows to effectively synthesize and analyze these unique chemical entities. The extreme

reactivity and unique properties of gold fluorides necessitate specialized handling and

characterization techniques, which are detailed herein.

Quantitative Data Summary
The following tables summarize key quantitative data for a selection of representative gold
fluoride compounds, facilitating rapid comparison of their structural and spectroscopic

properties.

Table 1: Crystallographic Data - Bond Lengths and
Angles
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Compound
Au
Oxidation
State

Ligand(s)
Au-F Bond
Length(s)
(Å)

Other Key
Bond
Lengths (Å)

Key Bond
Angles (°)

AuF₃ +3 Fluoride

1.866

(terminal),

1.998

(bridging)

- -

[(SIPr)AuMe(

μ-F)]₂[F]₂
+3

SIPr, Methyl,

Fluoride

2.034(3),

2.124(3)

Au(1)-C(1):

1.968(4),

Au(1)-C(28):

2.029(4)

Au(1)-F(1)-

Au(1#):

99.69(12)

[NMe₄][AuF₄] +3 Fluoride 1.899 - 1.901 - -

[NEt₄][AuF₄] +3 Fluoride 1.899 - 1.901 - -

SIPr = 1,3-bis(2,6-diisopropylphenyl)imidazolin-2-ylidene

Table 2: Spectroscopic Data - NMR and Vibrational
Compound

19F NMR Chemical Shift
(δ, ppm)

Key Vibrational
Frequencies (cm⁻¹)

cis-(IPr)AuMeF₂

-200 (d, ²JFF = 81.3 Hz), -233

(dq, ²JFF = 81.3 Hz, ³JHF =

8.6 Hz)

-

[(SIPr)AuMe(μ-F)]₂[F]₂ -253 (s) -

Cs[AuF₄] - 585 (IR active, νas(AuF₄))

[NMe₄][AuF₄] - 598 (IR active)

[NEt₄][AuF₄] - 598 (IR active)

IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene

Experimental Protocols
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Detailed methodologies for the key experiments cited in the characterization of gold fluoride
compounds are provided below. Given the high reactivity and sensitivity of many gold
fluorides, all manipulations should be carried out under an inert atmosphere (e.g., argon or

nitrogen) using Schlenk line or glovebox techniques.

Synthesis of a Gold(III) Fluoride Precursor: [NMe₄][AuF₄]
This protocol is adapted from the synthesis of tetraalkylammonium tetrafluoroaurate(III) salts.

Materials:

Gold(III) chloride (AuCl₃)

Tetrabutylammonium fluoride (TBAF) in THF (1 M solution)

Acetonitrile (anhydrous)

Diethyl ether (anhydrous)

Schlenk flask and other appropriate glassware

Procedure:

In a glovebox, dissolve AuCl₃ in anhydrous acetonitrile in a Schlenk flask.

Cool the solution to 0 °C using an ice bath.

Slowly add a stoichiometric amount of TBAF solution in THF to the cooled AuCl₃ solution

with vigorous stirring.

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

Remove the solvent under reduced pressure.

Wash the resulting solid with anhydrous diethyl ether to remove any unreacted starting

materials and byproducts.

Dry the product under vacuum to yield [NMe₄][AuF₄] as a solid.
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Single-Crystal X-ray Diffraction
This protocol outlines the general procedure for obtaining single-crystal X-ray diffraction data,

with special considerations for air-sensitive samples.[1]

Crystal Growth:

Grow single crystals suitable for X-ray diffraction by slow evaporation of a dilute solution of

the gold fluoride compound in an appropriate anhydrous solvent (e.g., acetonitrile,

dichloromethane) in a loosely capped vial inside a glovebox.

Alternatively, use vapor diffusion by placing a vial containing the dissolved sample inside a

larger sealed container with a more volatile anti-solvent (e.g., pentane, diethyl ether).

Data Collection (for air-sensitive crystals):

In a glovebox, select a suitable single crystal and mount it on a cryoloop using a minimal

amount of inert oil (e.g., Paratone-N).[1]

Rapidly transfer the mounted crystal to the goniometer of the diffractometer, which is under a

cold stream of nitrogen gas (typically 100-150 K) to prevent atmospheric exposure and

thermal degradation.

Center the crystal in the X-ray beam.

Collect diffraction data using a modern diffractometer equipped with a suitable X-ray source

(e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

Process the diffraction data using appropriate software to integrate the reflection intensities

and perform absorption corrections.

Solve the crystal structure using direct methods or Patterson methods, and refine the

structure using full-matrix least-squares on F².

19F Nuclear Magnetic Resonance (NMR) Spectroscopy
19F NMR is a powerful tool for characterizing fluorine-containing compounds due to the 100%

natural abundance and high gyromagnetic ratio of the 19F nucleus.[2]
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Sample Preparation:

In a glovebox, dissolve 5-10 mg of the gold fluoride compound in a deuterated solvent (e.g.,

CD₃CN, CD₂Cl₂) in an NMR tube.

Ensure the solvent is anhydrous to prevent decomposition of the sample.

Add an internal standard if quantitative analysis is required. A common standard is

trifluorotoluene.

Data Acquisition:

Acquire the 19F NMR spectrum on a high-field NMR spectrometer.

Use a pulse sequence that provides good quantitative results, such as a simple pulse-

acquire sequence with a sufficient relaxation delay (5 times the longest T₁).

Proton decoupling is often used to simplify the spectra, but coupled spectra can provide

valuable information about H-F coupling.

Vibrational Spectroscopy (FT-IR and Raman)
Vibrational spectroscopy provides information about the bonding and symmetry of the gold
fluoride compounds.

Sample Preparation (for air-sensitive compounds):

FT-IR: In a glovebox, prepare a KBr pellet by grinding a small amount of the sample with dry

KBr powder and pressing it into a transparent disk. Alternatively, for soluble compounds, a

solution spectrum can be obtained using an IR-transparent solvent and a sealed cell.

Raman: Seal the solid sample in a glass capillary inside a glovebox. For solutions, use a

sealed cuvette.

Data Acquisition:

FT-IR: Record the spectrum using an FT-IR spectrometer. Collect a background spectrum of

the pure KBr pellet or the solvent for subtraction.
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Raman: Acquire the spectrum using a Raman spectrometer with a suitable laser excitation

wavelength to avoid fluorescence.

Computational Modeling (Density Functional Theory)
DFT calculations are valuable for predicting and interpreting the structural and spectroscopic

properties of gold fluoride compounds.

Methodology:

Construct the initial molecular geometry of the gold fluoride compound using a molecular

modeling program.

Perform geometry optimization and frequency calculations using a suitable DFT functional

(e.g., B3LYP, PBE0) and basis set. For gold, a basis set that includes relativistic effects (e.g.,

a relativistic effective core potential like Stuttgart-RSC) is crucial. A basis set such as 6-

31+G(d) can be used for ligand atoms.[3]

To model the compound in solution, use a polarizable continuum model (PCM).[3]

Calculate NMR chemical shifts and vibrational frequencies from the optimized geometry. The

calculated vibrational frequencies may be scaled to better match experimental values.

Mandatory Visualizations
The following diagrams illustrate key workflows and logical relationships in the characterization

of novel gold fluoride compounds.
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Caption: General workflow for the characterization of a novel gold fluoride compound.

Caption: Synthetic pathway for a neutral Gold(III) fluoride complex.
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Caption: Logical relationship between experimental and theoretical characterization methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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